

# 3-Ethynylperylene: A Technical Guide for Researchers

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CAS Number: 132196-66-8

This technical guide provides an in-depth overview of **3-Ethynylperylene**, a polycyclic aromatic hydrocarbon with significant applications in the fields of materials science, chemical biology, and drug development. Its rigid, planar structure and terminal alkyne group make it a valuable building block for the synthesis of novel fluorescent probes, functional materials, and biologically active compounds.

## **Core Properties and Data**

**3-Ethynylperylene** is an orange solid characterized by its intense green fluorescence and high photostability.[1] Its physicochemical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

## **Physicochemical Properties**



Property	Value	Reference
CAS Number	132196-66-8	[1][2][3][4]
Molecular Formula	C22H12	
Molecular Weight	276.33 g/mol	_
Appearance	Orange solid	_
Solubility	Good in chlorinated solvents (DCM, chloroform); Moderate in DMF; Low in alcohols.	
Storage	Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure.	

Note: A specific melting point for **3-Ethynylperylene** has not been reported in the reviewed literature. The melting point of the parent compound, perylene, is 276-279 °C.

**Spectroscopic Properties** 

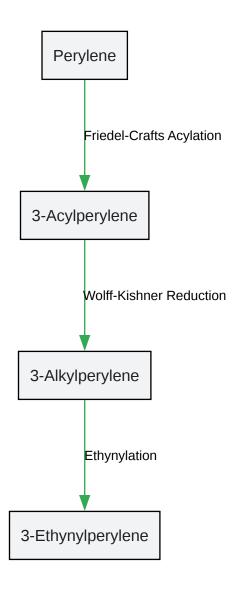
Parameter	- Value	Reference
Excitation Maxima (λ_abs_)	252, 408, 435 nm	
Emission Maxima (λ_em_)	439, 467 nm	
Molar Extinction Coefficient (ε)	36,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	-
Fluorescence Quantum Yield (Φ_F_)	1.0	-

## **Synthesis of 3-Ethynylperylene**

**3-Ethynylperylene** can be synthesized from perylene in a three-step process with an overall yield of approximately 55%. The synthesis involves an initial Friedel-Crafts acylation, followed



by a Wolff-Kishner reduction, and finally the introduction of the ethynyl group. While a detailed experimental protocol is not readily available in the surveyed literature, the general synthetic pathway is outlined below.



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Synthetic route to **3-Ethynylperylene**.

## **Key Experimental Protocols**

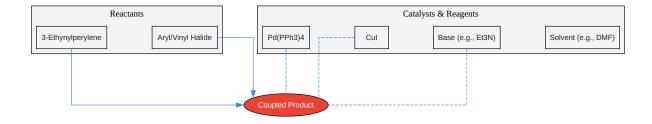
The terminal alkyne group of **3-Ethynylperylene** allows for its versatile use in various coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."



### **Sonogashira Coupling**

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing a wide range of conjugated systems.

General Protocol: A mixture of an aryl/vinyl halide, **3-Ethynylperylene**, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a copper(I) co-catalyst (e.g., CuI) is stirred in a suitable solvent (e.g., DMF or THF) with a base (e.g., triethylamine). The reaction is typically carried out under an inert atmosphere.



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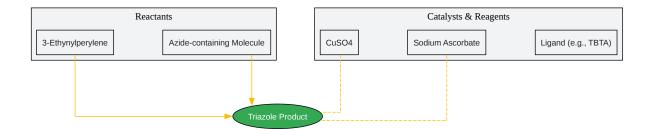
Sonogashira coupling workflow.

# Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry provides a highly efficient and specific method for conjugating **3- Ethynylperylene** with azide-containing molecules to form stable triazole linkages.

General Protocol: **3-Ethynylperylene** and an azide-functionalized molecule are dissolved in a suitable solvent system. A copper(I) catalyst, often generated in situ from a copper(II) source (e.g., CuSO<sub>4</sub>) and a reducing agent (e.g., sodium ascorbate), is added. A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) catalyst.





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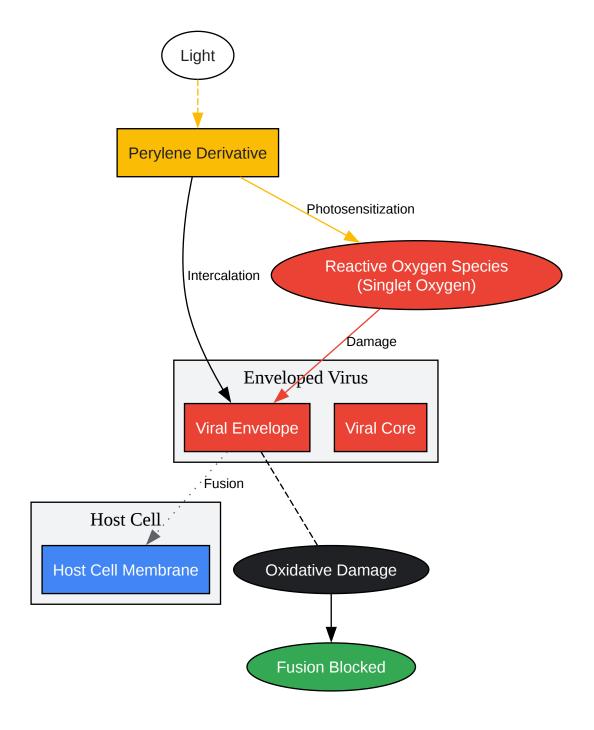
CuAAC (Click Chemistry) workflow.

## **Applications in Drug Development: Antiviral Activity**

Derivatives of **3-Ethynylperylene** have demonstrated significant broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. These compounds are classified as rigid amphipathic fusion inhibitors (RAFIs).

The proposed mechanism of action does not involve a conventional signaling pathway but rather a direct interaction with the viral envelope. The lipophilic perylene core intercalates into the viral lipid membrane. Upon exposure to light, the perylene moiety acts as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen. These ROS then cause oxidative damage to the lipids and proteins of the viral envelope, inhibiting the fusion of the virus with the host cell and thereby preventing infection.





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Antiviral mechanism of perylene derivatives.

The development of water-soluble derivatives of **3-Ethynylperylene** is an active area of research to overcome the poor aqueous solubility of the parent compound, which has historically limited in vivo studies. The introduction of positively charged groups has been shown to be a viable strategy for improving solubility and enabling further preclinical evaluation of these promising antiviral agents.



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### References

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   [https://www.benchchem.com/product/b1664134#3-ethynylperylene-cas-number-and-properties]

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